molecular formula C8H19O3P B7822681 2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane

2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane

Cat. No.: B7822681
M. Wt: 194.21 g/mol
InChI Key: HLMXUWAUCZMWOG-UHFFFAOYSA-N
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Description

2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane, also known as di-tert-butyl phosphonate, is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and two tert-butyl groups. This compound is widely used in various chemical reactions and industrial applications due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phosphonic acid

    Oxidation: Phosphonic acid derivatives

    Substitution: Various phosphonate esters

Mechanism of Action

The mechanism of action of phosphonic acid di-tert-butyl ester involves its conversion to phosphonic acid under specific conditions. The compound undergoes hydrolysis or dealkylation to release phosphonic acid, which can then interact with various molecular targets and pathways. The hydrolysis likely follows an S_N1 pathway, where the tert-butyl groups are cleaved to form the active phosphonic acid .

Comparison with Similar Compounds

2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane can be compared with other similar compounds, such as:

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Dibutyl phosphonate

Uniqueness

This compound is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in reactions where selective esterification or dealkylation is required .

List of Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Dibutyl phosphonate

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXUWAUCZMWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13086-84-5
Record name Di-tert-butyl phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13086-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane
Reactant of Route 2
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane
Reactant of Route 3
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane
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2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane
Reactant of Route 5
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane

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